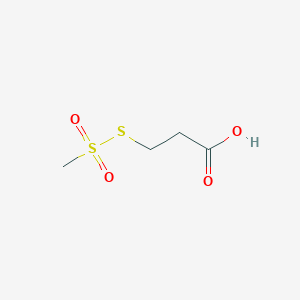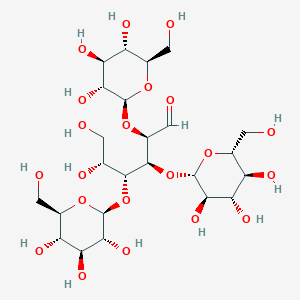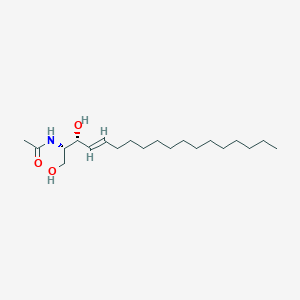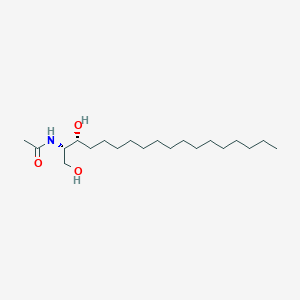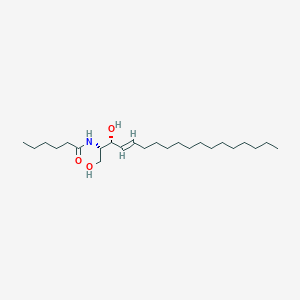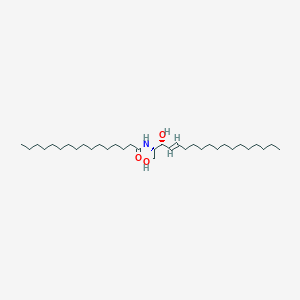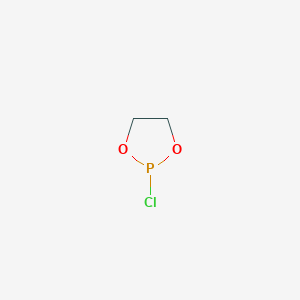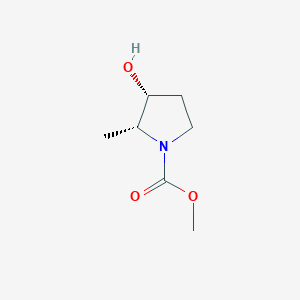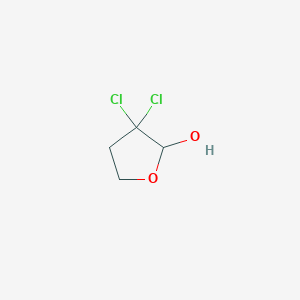
3,3-Dichlorooxolan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dichlorooxolan-2-ol, also known as DCLO, is a chemical compound with the molecular formula C3H4Cl2O2. It is a colorless liquid with a pungent odor and is used as a solvent and intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 3,3-Dichlorooxolan-2-ol is not fully understood. However, it has been suggested that it may act as a reactive oxygen species (ROS) scavenger, which can protect cells from oxidative damage. 3,3-Dichlorooxolan-2-ol has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling.
Biochemische Und Physiologische Effekte
3,3-Dichlorooxolan-2-ol has been shown to have both beneficial and harmful effects on biochemical and physiological processes. It has been found to have antioxidant properties and can protect cells from oxidative stress. However, 3,3-Dichlorooxolan-2-ol has also been shown to have toxic effects on liver and kidney function, as well as on reproductive and developmental processes.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dichlorooxolan-2-ol has several advantages for use in lab experiments. It is a relatively inexpensive and readily available solvent that can be used for the extraction of natural products. However, 3,3-Dichlorooxolan-2-ol is also highly toxic and can pose a risk to researchers if not handled properly. It is important to use appropriate safety measures when working with 3,3-Dichlorooxolan-2-ol in the lab.
Zukünftige Richtungen
There are several future directions for research on 3,3-Dichlorooxolan-2-ol. One area of interest is the development of safer and more effective solvents for use in the extraction of natural products. Another area of interest is the investigation of the potential therapeutic uses of 3,3-Dichlorooxolan-2-ol, particularly in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action and potential toxic effects of 3,3-Dichlorooxolan-2-ol on human health.
In conclusion, 3,3-Dichlorooxolan-2-ol is a chemical compound with various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and toxic effects of 3,3-Dichlorooxolan-2-ol.
Synthesemethoden
3,3-Dichlorooxolan-2-ol can be synthesized by reacting 3-chloropropionic acid with acetic anhydride in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to yield 3,3-Dichlorooxolan-2-ol.
Wissenschaftliche Forschungsanwendungen
3,3-Dichlorooxolan-2-ol has been used in various scientific research studies. It has been found to be an effective solvent for the extraction of natural products from plants, such as flavonoids and alkaloids. 3,3-Dichlorooxolan-2-ol has also been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
117701-67-4 |
|---|---|
Produktname |
3,3-Dichlorooxolan-2-ol |
Molekularformel |
C4H6Cl2O2 |
Molekulargewicht |
156.99 g/mol |
IUPAC-Name |
3,3-dichlorooxolan-2-ol |
InChI |
InChI=1S/C4H6Cl2O2/c5-4(6)1-2-8-3(4)7/h3,7H,1-2H2 |
InChI-Schlüssel |
PDWCSEWSEFCLDJ-UHFFFAOYSA-N |
SMILES |
C1COC(C1(Cl)Cl)O |
Kanonische SMILES |
C1COC(C1(Cl)Cl)O |
Synonyme |
2-Furanol,3,3-dichlorotetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-](/img/structure/B43499.png)

